![molecular formula C11H16N2O3 B1469916 1-[(diethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1518231-94-1](/img/structure/B1469916.png)
1-[(diethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Reactivity
- The synthesis and chemical reactivity of pyrrole derivatives have been explored, highlighting their utility in generating various pharmacologically interesting compounds. For instance, a study synthesized new 1H-1-pyrrolylcarboxamides, showcasing their potential in pharmacological applications through various synthetic routes (Bijev, Prodanova, & Nankov, 2003). Another study focused on the recyclization of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates, revealing the synthesis of pyrazole derivatives (Filimonov, Silaichev, Kodess, Ezhikova, & Maslivets, 2015).
Catalytic Applications
- Novel organocatalysts with a urea moiety have been developed for catalyzing various synthesis reactions, indicating the importance of pyrrole derivatives in green chemistry (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Biomarker Synthesis
- Pyrrole derivatives have been utilized in the synthesis of biomarkers for monitoring melatonin metabolism, demonstrating their role in drug efficacy studies (Skaddan, 2009).
Molecular Structure Studies
- Research on pyrrole derivatives extends to the exploration of their molecular structures and bonding characteristics. A study on the intramolecular hydrogen bonding in a novel semirubin analog indicated unique chemical interactions, pertinent to understanding bilirubin analogs (Huggins & Lightner, 2001).
Crystal Engineering
- Pyrrole-2-carboxylate derivatives have been identified as robust synthons for crystal engineering, showcasing the role of pyrrole derivatives in the development of novel supramolecular structures (Yin & Li, 2006).
properties
IUPAC Name |
1-[2-(diethylamino)-2-oxoethyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-3-13(4-2)10(14)8-12-6-5-9(7-12)11(15)16/h5-7H,3-4,8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLPWIFQOBVSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







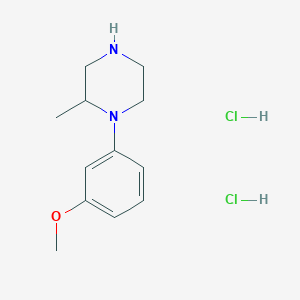
![5-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid dihydrochloride](/img/structure/B1469840.png)
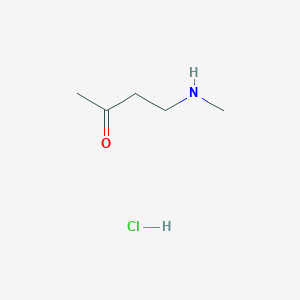

![[1-(6-Methylpyridazin-3-yl)cyclopropyl]methanamine](/img/structure/B1469845.png)
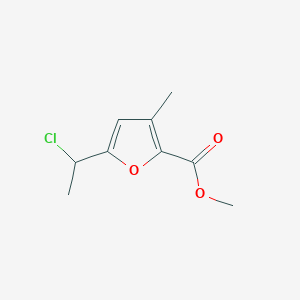
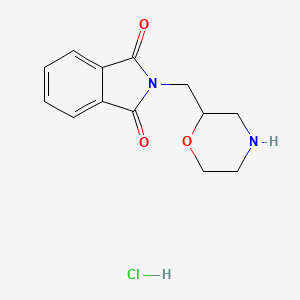

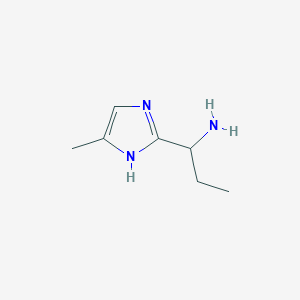
![3-Methoxy-4-[2-(1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1469855.png)